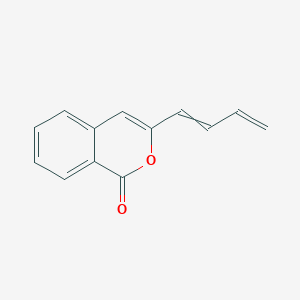
3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one is a compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For instance, vinyl phosphates containing an ester functional group can be smoothly converted into trisubstituted buta-1,3-dienes via reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Aryllithium Reagents: Used in the synthesis of trisubstituted buta-1,3-dienes.
Grignard Reagents: Utilized for converting vinyl phosphordiamidates into α,β-unsaturated ketones.
Gold Catalysts: Employed in reactions involving propargylic esters and vinylazides to synthesize buta-1,3-dien-2-yl esters.
Major Products
The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. For example, compounds similar to this one have been shown to inhibit tubulin polymerization by interacting at the colchicine-binding site on tubulin . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: A compound with similar structural features and biological activities.
3-Allylazetidin-2-one: Another related compound with potential antiproliferative effects.
1-(Buta-1,3-dien-2-yl)pyrazoles: Compounds that share the buta-1,3-dienyl moiety and exhibit similar reactivity.
Uniqueness
3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
CAS No. |
654058-24-9 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-buta-1,3-dienylisochromen-1-one |
InChI |
InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h2-9H,1H2 |
InChI Key |
NCJLODXKOVAPFB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC1=CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



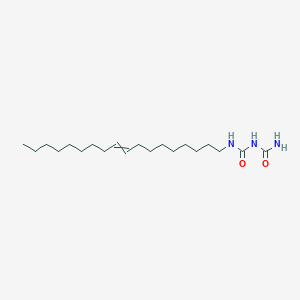
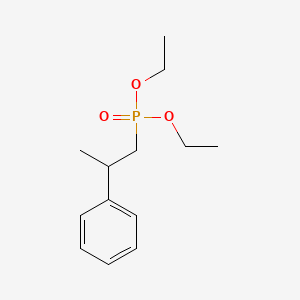

![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)
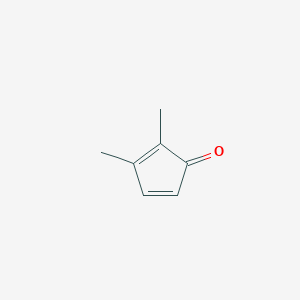
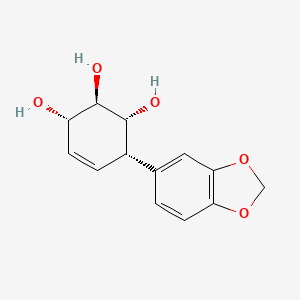
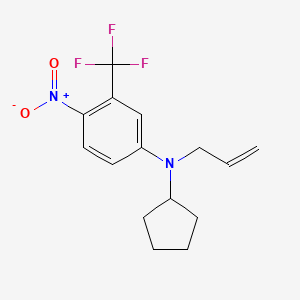

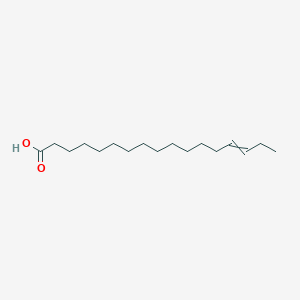
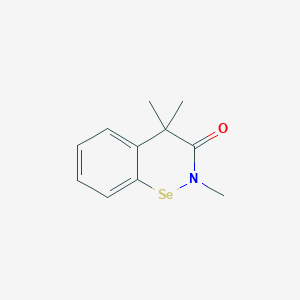
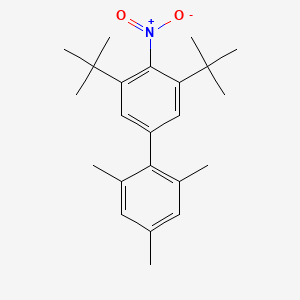

![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)
